![molecular formula C11H19NO4 B1447095 1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid CAS No. 1620842-88-7](/img/structure/B1447095.png)
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a chemical compound with the CAS Number: 1620842-88-7 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14) . The Canonical SMILES representation is CC1(CN(C1C(=O)O)C(=O)OC©©C)C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.27 g/mol . The XLogP3-AA value is 1.7 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 229.13140809 g/mol . The topological polar surface area is 66.8 Ų .
Scientific Research Applications
Synthesis of Peptides and Amino Acid Derivatives
The chemical has been employed in the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues. Its use facilitates the preparation of protected peptide methyl esters with excellent yields, demonstrating its value in peptide chemistry and the modification of peptide backbones (Thomas Matt & Dieter Seebach, 1998). Similarly, the synthesis of new 3,3-dimethylazetidine-2-carboxylic acid derivatives through cyclization of γ-amino-α-bromocarboxylic esters highlights its role in producing novel cyclic amino acid derivatives, indicating its potential for further functionalization and application in diverse synthetic routes (Sven Mangelinckx et al., 2005).
Carbonylation Reactions
In the field of carbonylation, this compound has facilitated selective reactions. For instance, the carbonylation of dimethyl ether to methyl acetate catalyzed by acidic zeolites was studied, showcasing the utility of tert-butoxycarbonyl-protected intermediates in achieving high-selectivity carbonylation reactions (Patricia Cheung et al., 2006). This illustrates the compound's importance in developing more efficient and selective processes for the synthesis of esters and carboxylic acids.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHREJZYTWIJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145090 | |
Record name | 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid | |
CAS RN |
1620842-88-7 | |
Record name | 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620842-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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